N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.247 g/mol. This compound is characterized by the presence of a cyclopropane ring, a fluorophenoxy group, and an ethyl linkage to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide: Similar structure but with a pyridine ring instead of a phenoxy group.
N-[2-(4-fluorophenoxy)ethyl]cyclopropanamine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-(2-(4-fluorophenoxy)ethyl)cyclopropanecarboxamide is unique due to its specific combination of a fluorophenoxy group, ethyl linkage, and cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-5-11(6-4-10)16-8-7-14-12(15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRDJTCBVZYJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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